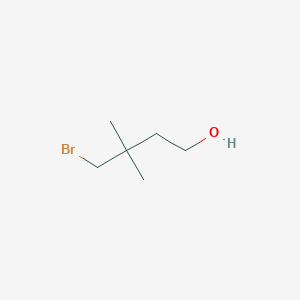![molecular formula C25H23N5O B2365157 5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1031558-75-4](/img/structure/B2365157.png)
5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidin core substituted with a 2-methylbenzyl group and a 3-(p-tolyl)-1,2,4-oxadiazole moiety. Its intricate structure suggests it may have unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidin core. This can be achieved through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography would be employed to ensure the final product's purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of methyl groups makes it susceptible to oxidation reactions, potentially forming corresponding alcohols or ketones.
Reduction: : Reduction reactions could target the oxadiazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidin core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Reagents like halogens (e.g., Br₂) or strong bases (e.g., NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of alcohols or ketones.
Reduction: : Formation of amines or other reduced derivatives.
Substitution: : Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Its unique chemical properties may be useful in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors involved in inflammatory or cancer pathways. The compound may interact with these targets, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
This compound can be compared to other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: : These compounds share a similar core structure but may have different substituents.
Oxadiazoles: : Other oxadiazole derivatives may have different substituents or core structures, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties.
Propriétés
IUPAC Name |
5-[5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O/c1-15-9-11-19(12-10-15)23-28-25(31-29-23)22-14-26-30-18(4)21(17(3)27-24(22)30)13-20-8-6-5-7-16(20)2/h5-12,14H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPVZKQBQAEZIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C4N=C(C(=C(N4N=C3)C)CC5=CC=CC=C5C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2365076.png)
![7-fluoro-2-methyl-3-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2365078.png)

![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide](/img/structure/B2365083.png)



![3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid](/img/structure/B2365090.png)
![2-[(2-Carboxyethyl)amino]butanedioic acid](/img/structure/B2365094.png)
![(3-fluoro-4-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2365095.png)


